1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 4-fluorophenyl group at the amide nitrogen and a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl moiety at the piperidine nitrogen. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and target affinity.
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(4-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-18-7-8-19(20(13-18)30-2)25-21(27)14-26-11-9-15(10-12-26)22(28)24-17-5-3-16(23)4-6-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFOPXJEHWSRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-fluorophenyl)piperidine-4-carboxamide is part of a class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, a fluorinated phenyl group, and a dimethoxy-substituted phenyl moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this piperidine derivative often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many piperidine derivatives act as inhibitors for specific enzymes, including cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Receptor Modulation : These compounds may interact with various receptors in the central nervous system, potentially influencing neurotransmitter levels and signaling pathways.
- Antimicrobial Activity : Some studies suggest that derivatives can exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of piperidine derivatives. The compound has shown promising activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The presence of the dimethoxy group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that it may serve as a candidate for treating inflammatory diseases .
Anticancer Activity
Recent research has highlighted the anticancer properties of similar compounds. For instance, studies on structurally related piperidine derivatives have shown inhibition of cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through mitochondrial pathways .
Study 1: Antimicrobial Evaluation
A study conducted by Nagaraj and Reddy (2008) evaluated the antimicrobial properties of several piperidine derivatives. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound .
Comparative Data Table
Comparison with Similar Compounds
Data Table: Key Comparative Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
